molecular formula C11H15BrN2O2S B1612225 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine CAS No. 357647-98-4

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

Cat. No. B1612225
M. Wt: 319.22 g/mol
InChI Key: OYUQGGGGXSYBPY-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine” is a chemical compound with various applications in organic synthesis . It is related to a wide range of products offered by Sigma-Aldrich .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of compounds like “1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine”. This method involves a radical approach and is paired with a Matteson–CH2–homologation .


Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters is a key reaction in the synthesis of “1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine”. This reaction is considerably accelerated at physiological pH .

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

  • Scientific Field: Organic Chemistry
  • Application Summary: This research focuses on the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . The process involves a radical approach and is paired with a Matteson–CH 2 –homologation .
  • Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Synthesis of Biaryl Methyl Sulfones

  • Scientific Field: Organic Synthesis
  • Application Summary: 4-Bromophenyl methyl sulfone may be used to synthesize biaryl methyl sulfones .
  • Results or Outcomes: The outcome of this application is the successful synthesis of biaryl methyl sulfones .

Schiff Bases in Biological Applications

  • Scientific Field: Biochemistry
  • Application Summary: Schiff bases, which can be formed by the condensation of ketones or aldehydes with a primary amine, have a wide range of applications in pharmaceutical and chemical industries . They are used as intermediates for the synthesis of amino acids or as ligands for the preparation of metal complexes .
  • Methods of Application: Schiff bases are synthesized from various aldehydes and amines under stirring conditions, catalyst-free, reflux conditions, microwave irradiation, and ultrasonic conditions .
  • Results or Outcomes: Schiff bases exhibit a series of biological activities which include antimicrobial, anti-inflammatory, antiviral, and antioxidant activities . They also play an important role as ligands in coordination chemistry .

Beckmann Rearrangement

  • Scientific Field: Organic Chemistry
  • Application Summary: The Beckmann rearrangement is a well-known reaction in organic chemistry, involving the rearrangement of an oxime to an amide .
  • Methods of Application: The reaction is envisioned to proceed by protonation of the oxime hydroxyl, followed by migration of the alkyl substituent “trans” to nitrogen . The N-O bond is simultaneously cleaved with the expulsion of water .
  • Results or Outcomes: The outcome of this application is the successful rearrangement of an oxime to an amide .

Synthesis of Biaryl Methyl Sulfones

  • Scientific Field: Organic Synthesis
  • Application Summary: 4-Bromophenyl methyl sulfone may be used to synthesize biaryl methyl sulfones .
  • Results or Outcomes: The outcome of this application is the successful synthesis of biaryl methyl sulfones .

N-Aryl Sulfonamide Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Bromophenyl methyl sulfone (1-bromo-4-(methylsulfonyl)benzene) can undergo coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .
  • Results or Outcomes: The outcome of this application is the successful synthesis of N-aryl sulfonamides .

Safety And Hazards

The safety and hazards associated with “1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine” would depend on its exact molecular structure and the specific conditions under which it is handled and used. Detailed safety data sheets (SDS) are typically provided by the manufacturer .

properties

IUPAC Name

1-(4-bromophenyl)-4-methylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUQGGGGXSYBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620092
Record name 1-(4-Bromophenyl)-4-(methanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

CAS RN

357647-98-4
Record name 1-(4-Bromophenyl)-4-(methanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7.7 ml of methanesulphonyl chloride are added to a solution of 20 g of 1-(4-bromophenyl)piperazine and 17.34 ml of triethylamine in 394 ml of dichloromethane. The reaction medium is stirred at ambient temperature for 4 h. Water is subsequently added and the organic phase is washed twice with water and dried over magnesium sulphate and then the solvent is evaporated under reduced pressure to result in 26.2 g of 1-(4-bromophenyl)-4-(methanesulphonyl)piperazine. The product is subsequently used as is without other purification.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.34 mL
Type
reactant
Reaction Step One
Quantity
394 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(4-Bromophenyl)piperazine (5 g, 20.7 mmol) is placed in 104 ml of dichloromethane and then triethylamine (4.34 ml, 31.1 mmol) is added, followed, dropwise, by methanesulfonyl chloride (1.93 ml, 24.9 mmol). Stirring is maintained for 16 h. After the addition of 30 ml of water and stirring, the organic phase is washed with a saturated aqueous sodium chloride solution, dried over MgSO4 and concentrated. 6.6 g of expected 1-(4-bromophenyl)-4-methanesulfonylpiperazine are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.34 mL
Type
reactant
Reaction Step Two
Quantity
1.93 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
104 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 1-(4-bromophenyl)piperazine hydrochloride (5.09 g, 18.3 mmol, CAS number 68104-62-1) and triethylamine (7.67 mL), in CH2Cl2 was added methanesulfonyl chloride (2.83 mL, 36.3 mmol) dropwise. The mixture was stirred for one hour at RT, then CH2Cl2 (100 mL) was added. The organics were washed with water (2×100 mL), and evaporated in vacuo to give a yellow solid which crystallised from ethanol and was washed with ether to give 1-(methylsulfonyl)-4-(4-bromophenyl)piperazine as a white powder (4.74 g, 81%).
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
7.67 mL
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 1-(4-bromophenyl)piperazine hydrochloride (5.09 g, 18.3 mmol) and triethylamine (7.67 ml) in dichloromethane (100 ml) was added methanesulfonyl chloride (2.83 ml, 36.3 mmol) dropwise. The mixture was stirred for 1 hour at room temperature then dichloromethane (100 ml) was added. The organics were washed with water (2×), brine and dried (Na2SO4) and evaporated in vacuo to a yellow solid which crystallised from Ethanol and washed with diethyl ether to give 1-(4-bromophenyl)-4-(methanesulfonyl)piperazine (4.74 g, 81% yield) as a white fluffy powder.
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
7.67 mL
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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